molecular formula C16H24N2O2S B2520226 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea CAS No. 1798539-85-1

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea

Cat. No.: B2520226
CAS No.: 1798539-85-1
M. Wt: 308.44
InChI Key: KFTCJUAQUTVMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea is a useful research compound. Its molecular formula is C16H24N2O2S and its molecular weight is 308.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Properties

Research has explored the synthesis of heterocyclic compounds containing sulfonamido moieties, aiming at developing new antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Some of these newly synthesized compounds demonstrated high antibacterial activities, highlighting their potential in medical and pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).

One-pot Synthesis of Heterocyclic Compounds

A one-pot diastereoselective three-component reaction involving urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes was developed for synthesizing furano and pyrano pyrimidinones (thiones). This process used poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as new efficient reagents, showcasing an innovative approach in organic synthesis and potential applications in drug development and material science (Ghorbani‐Vaghei et al., 2015).

Rheology and Gelation Properties

A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated its ability to form hydrogels in a range of acids at specific pH levels. The morphology and rheology of these gels were found to be dependent on the identity of the anion, offering insights into the tunability of gel physical properties. This research can contribute to the development of new materials with specific mechanical properties for applications in biomedical engineering and drug delivery systems (Lloyd & Steed, 2011).

Anticancer Agent Synthesis

Research into the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents revealed that certain derivatives showed comparable cytotoxicity to established chemotherapy drugs. This work contributes to the ongoing search for new anticancer compounds, with potential implications for the development of more effective and targeted cancer treatments (Gaudreault et al., 1988).

Properties

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(17-9-6-14-4-2-1-3-5-14)18-10-13-21-15-7-11-20-12-8-15/h1-5,15H,6-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCJUAQUTVMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.